molecular formula C25H24N6O2 B2967275 1-[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine CAS No. 1326857-17-3

1-[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine

Cat. No.: B2967275
CAS No.: 1326857-17-3
M. Wt: 440.507
InChI Key: LUVKMWLGYBQXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a heterocyclic molecule featuring:

  • A 1,2,3-triazole core substituted with a 3-methoxyphenyl group at position 1 and a pyridin-4-yl group at position 3.
  • A carbonyl bridge linking the triazole to a 4-phenylpiperazine moiety.

Properties

IUPAC Name

[1-(3-methoxyphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-33-22-9-5-8-21(18-22)31-24(19-10-12-26-13-11-19)23(27-28-31)25(32)30-16-14-29(15-17-30)20-6-3-2-4-7-20/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVKMWLGYBQXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine typically involves multiple steps, starting with the formation of the triazole ring. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Substituted Phenyl Groups

1-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine
  • Key Differences :
    • Fluorine substituents on both phenyl groups (2-fluoro and 4-fluorophenyl) instead of 3-methoxyphenyl.
    • Impact : Fluorine’s electron-withdrawing nature may enhance metabolic stability and binding affinity to hydrophobic pockets compared to the methoxy group’s electron-donating properties.
1-(2-Fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Key Differences: Contains a carboxylic acid at position 4 and a 2-fluoro-4-methylphenyl group.
DMTT and DTTP Triazole Derivatives
  • Key Features :
    • DMTT : 3,4-Dimethylphenyl and trifluoromethyl substituents.
    • DTTP : 3,4-Dimethoxyphenyl and trifluoromethyl groups.
  • Impact: Trifluoromethyl groups enhance lipophilicity and metabolic resistance, while methoxy groups modulate electronic properties. These derivatives were studied for nonlinear optical properties, suggesting divergent applications from the original compound.

Piperazine-Linked Heterocycles with Alternative Cores

1-(4-Fluorophenyl)-4-{[3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl]carbonyl}piperazine
  • Key Differences :
    • Replaces the triazole with a dihydroisoxazole ring.
    • Substituent position: 4-methoxyphenyl instead of 3-methoxyphenyl.
  • Impact : The isoxazole’s reduced aromaticity and altered ring strain may affect conformational flexibility and target interactions.
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
  • Key Differences: Uses a pyrazole core instead of triazole. Contains a trifluoromethylphenyl group on piperazine and a butanone linker.
  • Impact : The ketone linker may influence spatial orientation, while the trifluoromethyl group enhances hydrophobicity.

Sulfonyl and Pyridine-Containing Analogs

1-(3-Methoxyphenyl)sulfonyl-5-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
  • Key Differences :
    • Replaces the triazole-carbonyl with a sulfonyl-pyrrolopyridine system.

Structural and Physicochemical Comparison Table

Compound Name Core Structure Key Substituents Functional Groups Notable Properties
1-[1-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine 1,2,3-Triazole 3-Methoxyphenyl, Pyridin-4-yl Carbonyl, Piperazine Balanced lipophilicity, H-bond donor/acceptor
1-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine 1,2,3-Triazole 2-Fluorophenyl, 4-Fluorophenyl Carbonyl, Piperazine Enhanced metabolic stability
1-(2-Fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid 1,2,3-Triazole 2-Fluoro-4-methylphenyl Carboxylic Acid High polarity, reduced permeability
1-(4-Fluorophenyl)-4-{[3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl]carbonyl}piperazine Dihydroisoxazole 4-Methoxyphenyl Carbonyl, Piperazine Increased conformational flexibility
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole Trifluoromethylphenyl Ketone, Piperazine Enhanced hydrophobicity

Research Implications

  • Substituent Position : The 3-methoxyphenyl group in the original compound may optimize steric and electronic interactions compared to para-substituted analogs (e.g., 4-methoxyphenyl in ).
  • Heterocycle Choice : Triazoles offer robust aromatic stacking, while pyrazoles or isoxazoles introduce distinct electronic profiles.
  • Linker Modifications : Carbonyl bridges (original compound) vs. sulfonyl or ketone linkers alter molecular rigidity and hydrogen-bonding capacity.

Biological Activity

The compound 1-[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a notable derivative within the triazole class, recognized for its diverse biological activities. This article synthesizes available research findings on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N6O2C_{21}H_{18}N_{6}O_{2} with a molecular weight of approximately 386.4 g/mol. The structure features a triazole ring, which is significant in medicinal chemistry due to its bioactive properties. The presence of methoxyphenyl and pyridinyl groups enhances its binding affinity to biological targets .

Synthesis

The synthesis of this compound typically involves click chemistry techniques, particularly the copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored for producing high yields and selectivity in forming the triazole ring.

Antitumor Activity

Research indicates that compounds containing the triazole moiety exhibit significant antitumor properties. For instance, derivatives similar to our compound have demonstrated strong antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest. Notably, studies have shown that these compounds can inhibit pathways involving the epidermal growth factor receptor (EGFR), leading to downregulation of key proteins associated with tumor growth .

The mechanism through which this compound exerts its biological effects primarily involves interaction with specific molecular targets within cells. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, it has been observed that the compound may inhibit certain kinases involved in cancer progression . The methoxyphenyl and pyridinyl groups are critical for enhancing binding specificity and affinity to these targets .

Antimicrobial Activity

Additionally, derivatives of triazoles have been noted for their antimicrobial properties. They show efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections . The structure-function relationship indicates that modifications to the phenyl groups can significantly influence antimicrobial activity.

Case Studies

Study Findings
Study 1: Antitumor EffectsDemonstrated that compounds with similar structures inhibited tumor cell proliferation in vitro and induced apoptosis through caspase activation pathways .
Study 2: Antimicrobial PropertiesShowed that triazole derivatives exhibited potent activity against Candida albicans and other pathogens, outperforming standard treatments like fluconazole .
Study 3: Mechanistic InsightsInvestigated the binding interactions of triazole derivatives with EGFR, revealing significant inhibition of downstream signaling pathways critical for cancer cell survival .

Q & A

Q. What synthetic methodologies are most effective for constructing the 1,2,3-triazole core in this compound?

The 1,2,3-triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a protocol involving 3-nitrosopyrazole precursors reacted with ethynylarenes in THF/water with CuSO₄·5H₂O and sodium ascorbate at 50°C for 16 hours achieved 61% yield for a structurally analogous triazole . Key optimization steps include:

  • Catalyst ratio : 1:1.2 CuSO₄:sodium ascorbate.
  • Solvent system : THF:H₂O (3:1 v/v) enhances regioselectivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

A combination of IR, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential:

  • IR : Confirms carbonyl (C=O, ~1680–1720 cm⁻¹) and triazole (C=N, ~1520 cm⁻¹) groups .
  • NMR : Aromatic protons (δ 6.8–8.2 ppm) and piperazine protons (δ 2.5–3.5 ppm) are diagnostic. For example, the 3-methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated for C₂₅H₂₂N₆O₂: 462.1804) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

SAR requires systematic modification of substituents and pharmacological testing:

  • Substituent variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methylphenyl) groups to assess electronic effects .
  • Assay selection : Use enzyme inhibition (e.g., carbonic anhydrase) or cytotoxicity assays (e.g., MTT on cancer cell lines) to quantify activity changes. For instance, piperazine derivatives with 4-chlorophenyl groups showed 2.5-fold higher hCA II inhibition than unsubstituted analogs .
  • Data analysis : Employ multivariate regression to correlate substituent properties (Hammett σ, LogP) with IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions or structural analogs. Mitigation approaches include:

  • Standardized protocols : Adopt uniform cell lines (e.g., HepG2 for cytotoxicity) and inhibitor concentrations (e.g., 10 μM initial screening) .
  • Control compounds : Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to normalize inter-lab variability .
  • Meta-analysis : Compare substituent effects across published analogs (e.g., 4-methoxyphenyl vs. 4-fluorophenyl in pyrazoline derivatives) to identify trends .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) predict binding modes and stability:

  • Target selection : Prioritize receptors with known triazole/piperazine interactions (e.g., serotonin 5-HT₁A or dopamine D2 receptors).
  • Docking parameters : Use a grid box centered on the active site (e.g., 20 ų for carbonic anhydrase) and Lamarckian genetic algorithms .
  • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values. For example, a ΔG of −9.2 kcal/mol correlated with sub-micromolar hCA II inhibition in methoxy-substituted derivatives .

Methodological Considerations

Q. What in vitro assays are suitable for preliminary pharmacokinetic profiling?

  • Metabolic stability : Incubate with liver microsomes (human or rat) and monitor parent compound depletion via LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis (e.g., Rapid Equilibrium Dialysis device) to measure unbound fraction .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Key Notes

  • Avoid analogs with bulky substituents (e.g., benzodioxole) due to reduced solubility (<10 μM in PBS) .
  • Triazole regiochemistry (1,4 vs. 1,5) significantly impacts receptor binding; confirm via NOESY .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.